2-Bromo-3-(3-methylpiperidino)prop-1-ene
Overview
Description
2-Bromo-3-(3-methylpiperidino)prop-1-ene is a useful research compound. Its molecular formula is C9H16BrN and its molecular weight is 218.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound 2-Bromo-3-(3-methylpiperidino)prop-1-ene has been utilized in the synthesis and characterization of various analogs and related compounds. For instance, Salunke-Gawali et al. (2014) synthesized and characterized homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone, demonstrating the compound's role in creating new chemical entities with potential applications in various fields (Salunke-Gawali et al., 2014).
Domino Reactions
Kye-Simeon Masters et al. (2011) explored the use of ortho-Bromo(propa-1,2-dien-1-yl)arenes, closely related to this compound, in domino reactions. These reactions are significant in organic synthesis for constructing complex molecules from simpler ones, indicating the compound's utility in advanced organic synthesis (Kye-Simeon Masters et al., 2011).
Bromocyclization in Drug Synthesis
Ling Zhou et al. (2013) utilized a similar compound in the catalytic enantioselective bromocyclization of olefinic amides, leading to the synthesis of a dopaminergic drug, Preclamol. This showcases the potential of this compound in the synthesis of pharmacologically active compounds (Ling Zhou et al., 2013).
Multienzymatic Stereoselective Cascade Process
The research by Brenna et al. (2017) into the multienzymatic stereoselective cascade reduction of α-bromo-α,β-unsaturated ketones, which are structurally similar to this compound, demonstrates the compound's relevance in the creation of biologically active products such as drugs and flavors (Brenna et al., 2017).
Soil Fumigation
Yates and Gan (1998) studied the properties of propargyl bromide, a compound with similarities to this compound, for its use as a soil fumigant. This research highlights the potential agricultural applications of similar brominated compounds (Yates & Gan, 1998).
Polymerization Initiators
Tunca et al. (2001) synthesized novel asymmetric difunctional initiators, including compounds similar to this compound, for use in atom transfer radical polymerization. This research underscores the compound's relevance in polymer science (Tunca et al., 2001).
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN/c1-8-4-3-5-11(6-8)7-9(2)10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWZPXIHCWXUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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